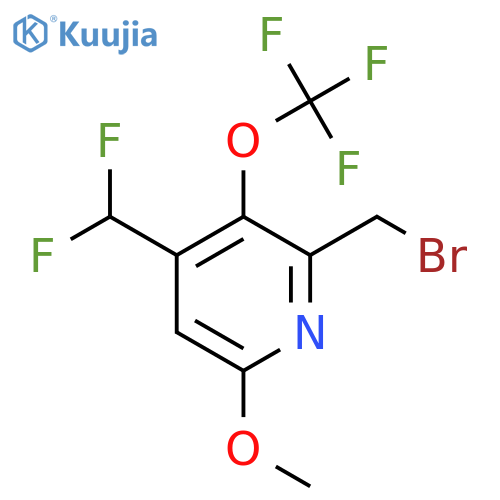

Cas no 1804768-72-6 (2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C9H7BrF5NO2/c1-17-6-2-4(8(11)12)7(5(3-10)16-6)18-9(13,14)15/h2,8H,3H2,1H3

- InChIKey: SDQMGUJPGJKWMZ-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=C(C(F)F)C=C(N=1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 31.4

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085229-1g |

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine |

1804768-72-6 | 97% | 1g |

$1,564.50 | 2022-04-01 |

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridineに関する追加情報

Professional Introduction to 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1804768-72-6)

2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine, with the CAS number 1804768-72-6, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, including the presence of a bromomethyl group, difluoromethyl, methoxy, and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The bromomethyl functional group at the 2-position of the pyridine ring provides a reactive site for further functionalization through nucleophilic substitution reactions. This reactivity is particularly useful in constructing more complex molecular architectures, enabling the synthesis of pharmacophores that exhibit potent biological effects. The difluoromethyl and trifluoromethoxy groups, on the other hand, are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. These substituents can enhance the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.

In recent years, there has been growing interest in the development of novel pyridine derivatives as potential therapeutic agents. Pyridine-based compounds have shown promise in various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. The structural motif of 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine aligns well with these trends, as it combines multiple pharmacologically relevant functional groups that can be exploited to design next-generation drugs.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The presence of multiple reactive sites allows for diverse synthetic pathways, enabling chemists to explore a wide range of structural modifications. For instance, the bromomethyl group can be readily converted into other functional moieties such as alcohols, amines, or thiols through standard organic transformations. Additionally, the electron-withdrawing nature of the difluoromethyl and trifluoromethoxy groups can influence the electronic properties of the pyridine ring, which is critical for optimizing receptor binding interactions.

Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. Fluoro substituents are frequently incorporated into drug molecules due to their ability to improve metabolic stability, enhance cell membrane penetration, and increase binding affinity to biological targets. The compound under discussion exemplifies these advantages, making it a compelling candidate for further exploration in medicinal chemistry. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes involved in cancer metabolism and pathways relevant to neurodegenerative diseases.

The synthesis of 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized methodologies to ensure high yields and purity. Advances in synthetic chemistry have made it possible to achieve these transformations more efficiently, paving the way for large-scale production and industrial applications.

In addition to its synthetic utility, this compound has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of this scaffold may exhibit inhibitory effects on certain enzymes or receptors implicated in human diseases. While more extensive research is needed to fully elucidate its pharmacological profile, these findings underscore its significance as a lead compound or intermediate in drug discovery efforts.

The integration of computational chemistry and high-throughput screening techniques has further accelerated the exploration of novel pyridine derivatives like 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine. By leveraging these technologies, researchers can rapidly assess the binding affinity andADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates before moving into costly experimental validation. This approach has significantly reduced the time required to identify promising molecules for further development.

The role of fluorinated compounds in modern medicine cannot be overstated. These molecules have revolutionized drug design by providing chemists with powerful tools to fine-tune molecular properties. The unique combination of functional groups in 2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine exemplifies how strategic fluorination can enhance both potency and selectivity in drug candidates.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will remain at the forefront of pharmaceutical innovation. Their versatility as synthetic intermediates and their potential biological activity make them indispensable tools for medicinal chemists striving to develop safer and more effective treatments for human diseases.

In conclusion,2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1804768-72-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic flexibility position it as a valuable asset in drug discovery programs aimed at addressing unmet medical needs across various therapeutic domains.

1804768-72-6 (2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine) 関連製品

- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)

- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)

- 140860-51-1(2-Bromo-4-methoxybenzonitrile)

- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)

- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)

- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)

- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)

- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)

- 861928-17-8(2-Fluoro-3,6-diiodoanisole)